molecular formula C14H12O2 B1309450 4-(4-Methylphenoxy)benzaldehyde CAS No. 61343-83-7

4-(4-Methylphenoxy)benzaldehyde

Cat. No.: B1309450
CAS No.: 61343-83-7
M. Wt: 212.24 g/mol
InChI Key: CKNIKWIWRIHFSJ-UHFFFAOYSA-N
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Description

4-(4-Methylphenoxy)benzaldehyde is an organic compound with the molecular formula C14H12O2. It is characterized by a benzaldehyde group attached to a benzene ring, which is further substituted with a methylphenoxy group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenoxy)benzaldehyde typically involves the reaction of p-cresol with p-chlorobenzaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions. The process involves the formation of an ether linkage between the phenol and the benzaldehyde .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it into the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group under acidic or basic conditions.

Major Products Formed

    Oxidation: 4-(4-Methylphenoxy)benzoic acid.

    Reduction: 4-(4-Methylphenoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methylphenoxy)benzaldehyde is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: The compound is used in the production of agrochemicals, dyes, and fragrances

Mechanism of Action

The mechanism of action of 4-(4-Methylphenoxy)benzaldehyde involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor or activator of enzymes, depending on the context. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins, affecting their function. The pathways involved often include redox reactions and nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenoxy)benzaldehyde: Similar structure but with a methoxy group instead of a methyl group.

    4-(4-Fluorophenoxy)benzaldehyde: Contains a fluorine atom instead of a methyl group.

    4-(4-Chlorophenoxy)benzaldehyde: Contains a chlorine atom instead of a methyl group.

Uniqueness

4-(4-Methylphenoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of the methyl group influences its electron density and steric effects, making it different from its analogs with other substituents .

Properties

IUPAC Name

4-(4-methylphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNIKWIWRIHFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406272
Record name 4-(4-Methylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61343-83-7
Record name 4-(4-Methylphenoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61343-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Methylphenoxy)benzaldehyde
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Synthesis routes and methods I

Procedure details

A solution of 4-methylphenol (4.52 g, 40.29 mmol), 4-fluoro-benzaldehyde (5.00 g, 40.29 mmol) and potassium carbonate (6.70 g, 48.35 mmol) in dimethylacetamide (40 mL) was refluxed for 12 h and cooled to room temperature. Water was added and the reaction mixture was extracted with ethyl acetate. The organic extract was washed with brine, dried over sodium sulfate, filtered and concentrated to afford an oil which was chromatographed on silica gel (15% ethyl acetate/hexane) to afford 4-(4'-methylphenoxy)benzaldehyde.
Quantity
4.52 g
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5 g
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6.7 g
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40 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In an argon atmosphere, 4-fluorobenzaldehyde (0.53 mL, 5.0 mmol) and p-cresol (648 mg, 6.0 mmol) were dissolved in dimethylacetamide (8 mL), and to the solution were added potassium carbonate (828 mg, 6.0 mmol) and cupric oxide (95 mg, 0.50 mmol) and the mixture was heated under reflux for 1.5 hours. The reaction solution was cooled down to room temperature, and water was added, and then the mixture was extracted with ethyl acetate. The organic layer was washed with a 0.5 N aqueous sodium hydroxide solution, water and brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (6:1 hexane/ethyl acetate) to obtain 4-(4methylphenoxy)benzaldehyde (697 mg, 66%).
Quantity
0.53 mL
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reactant
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648 mg
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reactant
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8 mL
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solvent
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828 mg
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reactant
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cupric oxide
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95 mg
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Synthesis routes and methods IV

Procedure details

To a stirred solution of 4-fluorobenzaldehyde (24.1 g) and p-cresol (21 g) in N,N-dimethylformamide (400 ml) was added powdered potassium carbonate (26.8 g) and the reaction mixture was stirred at 150° C. for 7.5 hours. After cooling, the reaction mixture was poured into ice water (1.4 kg). The mixture was extracted with ethyl acetate (1 l), washed with water (1 l×3), brine (1 l), dried over anhydrous magnesium sulfate and concentrated in vacuo to give 4-(4-methylphenoxy)benzaldehyde (40.7 g) as a light yellow oil.
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24.1 g
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21 g
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26.8 g
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400 mL
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ice water
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1.4 kg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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